molecular formula C19H21N3O2S B12156197 1-(4-{Imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine

1-(4-{Imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine

Cat. No.: B12156197
M. Wt: 355.5 g/mol
InChI Key: GDNJLUGOZOULOU-UHFFFAOYSA-N
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Description

1-(4-{Imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine is a small organic molecule with the following chemical formula:

C17H14N6O2S\text{C}_{17}\text{H}_{14}\text{N}_6\text{O}_2\text{S}C17​H14​N6​O2​S

. It belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group linked to a benzene ring .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the Groebke multicomponent reaction (MCR) , which occurs between an aminoazine, aldehyde, and isonitrile to form 3-amine-substituted heterocycles in a one-pot reaction . Specific reaction conditions and reagents would need to be explored further in the literature.

Chemical Reactions Analysis

Reactivity:: 1-(4-{Imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: It may be susceptible to oxidation under appropriate conditions.

    Reduction: Reduction reactions could modify its functional groups.

    Substitution: Nucleophilic substitution reactions may occur at specific sites.

Common Reagents::

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Nucleophiles: For substitution reactions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major products.

Scientific Research Applications

    Medicinal Chemistry: Researchers may explore its use as a scaffold for drug development.

    Biological Studies: It could serve as a probe for investigating biological pathways.

    Industry: Applications in materials science or catalysis may be explored.

Mechanism of Action

Comparison with Similar Compounds

While detailed comparisons are beyond the scope of this article, researchers may compare it with other benzenesulfonamides or related heterocyclic compounds to highlight its uniqueness.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H21N3O2S/c1-15-9-12-22(13-10-15)25(23,24)17-7-5-16(6-8-17)18-14-21-11-3-2-4-19(21)20-18/h2-8,11,14-15H,9-10,12-13H2,1H3

InChI Key

GDNJLUGOZOULOU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

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